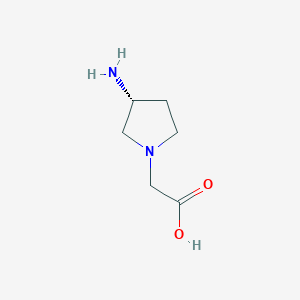(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid
CAS No.: 1187931-07-2
Cat. No.: VC2550532
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187931-07-2 |
|---|---|
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1 |
| Standard InChI Key | CVERFTFADAXMTR-RXMQYKEDSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1N)CC(=O)O |
| SMILES | C1CN(CC1N)CC(=O)O |
| Canonical SMILES | C1CN(CC1N)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is characterized by its pyrrolidine core with specific functional group attachments. The molecular formula is C6H12N2O2, with a molecular weight of 144.172 g/mol . The structure contains two nitrogen atoms: one as part of the pyrrolidine ring and another in the primary amino group at the 3-position. The acetic acid group (-CH2COOH) is attached to the nitrogen of the pyrrolidine ring, forming a tertiary amine at this position.
The most distinctive feature of this compound is the stereogenic center at the 3-position of the pyrrolidine ring, which in the (R) configuration determines the three-dimensional arrangement of the amino group. This stereochemical aspect is crucial for potential interactions with biological systems and for applications in asymmetric synthesis.
Physical and Chemical Properties
Based on available data, the physical and chemical properties of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid can be summarized in the following table:
It should be noted that some of these values are estimated based on data for the (S) enantiomer, as specific physical property data for the (R) enantiomer was limited in the available literature. While properties such as molecular weight, boiling point, and flash point are typically identical for enantiomers, properties related to chirality, such as optical rotation, would differ significantly between the (R) and (S) forms.
Structural Comparison with Related Compounds
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid belongs to a family of 3-amino-pyrrolidine derivatives that share similar structural features but differ in specific substitution patterns. These structural similarities and differences can provide insights into structure-activity relationships when considering potential applications.
The compound can be considered a simpler analog of more complex pyrrolidine derivatives, such as those with additional substituents on the amino group. The presence of just a primary amino group in (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid may confer different reactivity patterns and potential for further functionalization compared to more substituted analogs.
Synthesis Methods
General Synthetic Approaches
The synthesis of optically active pyrrolidine derivatives, including potentially (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, has been described in patent literature . These methods focus on achieving high optical and chemical yields through careful selection of starting materials and reaction conditions.
A significant advantage of the described synthetic approaches is that they start with chiral educts, eliminating the need for racemate resolution and potentially leading to higher optical purity in the final product. This is particularly important for compounds intended for pharmaceutical applications, where enantiomeric purity is often crucial.
Specific Synthetic Pathway
Based on the patent information, the synthesis of 3-amino-pyrrolidine derivatives may involve the following key steps:
-
Reaction of optically active butyl-1,2,4-trimesylate with a primary amine (R1NH2, where R1 is benzyl) in tetrahydrofuran at temperatures ranging from approximately 0°C to 70°C, preferably at about 50 to 60°C .
-
Replacement of the amino protecting group (benzyl) with allyloxycarbonyl using allyl haloformate in an inert solvent such as heptane, at temperatures from approximately 0 to 100°C, preferably from about 30 to 70°C .
-
Introduction of the amino group under pressure (preferably 30-200 bar, optimally 50-80 bar), at a temperature of about 20-200°C, preferably 100-150°C, optionally using a solvent such as tetrahydrofuran or dimethoxyethane .
This synthetic pathway is designed to produce optically active 3-amino-pyrrolidine derivatives with high stereochemical purity, which is essential for compounds where biological activity may be strongly influenced by stereochemistry.
Challenges and Considerations in Synthesis
The synthesis of optically pure (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid presents several challenges that must be addressed:
-
Maintaining stereochemical integrity throughout the synthetic process to avoid racemization.
-
Selective functionalization of the pyrrolidine nitrogen with the acetic acid moiety.
-
Protection and deprotection strategies for the amino group to prevent unwanted side reactions.
-
Optimization of reaction conditions to maximize yield and purity.
These challenges highlight the complexity of synthesizing chiral compounds with multiple functional groups and underscore the importance of carefully designed synthetic strategies.
Future Research Directions
Further Characterization Studies
Future research could focus on more comprehensive characterization of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, including:
-
Detailed spectroscopic analysis (NMR, IR, MS) to fully elucidate its structure.
-
X-ray crystallography to determine its solid-state conformation.
-
Determination of pKa values and other physicochemical properties relevant to its potential applications.
-
Stability studies under various conditions to assess its robustness for different applications.
Biological Activity Screening
Given the potential medicinal chemistry applications of pyrrolidine derivatives, screening (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid for various biological activities would be valuable:
-
Receptor binding studies to identify potential biological targets.
-
Enzyme inhibition assays to assess potential as an enzyme modulator.
-
Cell-based assays to evaluate effects on cellular processes.
-
Comparative studies with the (S) enantiomer to establish structure-activity relationships related to stereochemistry.
Synthetic Methodology Development
Developing improved synthetic methods for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid could focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume